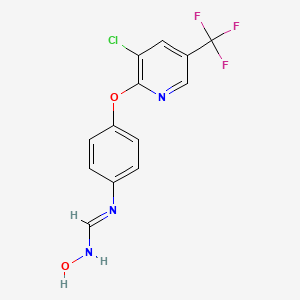
Pyridin-3-yl(m-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-3-yl(m-tolyl)methanone is an organic compound that belongs to the class of aromatic ketones It consists of a pyridine ring attached to a methanone group, which is further connected to a methyl-substituted phenyl ring (m-tolyl)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-3-yl(m-tolyl)methanone typically involves the reaction of pyridine-3-carboxaldehyde with m-tolylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Formation of Grignard Reagent: m-Tolylmagnesium bromide is prepared by reacting m-bromotoluene with magnesium in anhydrous ether.
Addition to Pyridine-3-carboxaldehyde: The Grignard reagent is then added to pyridine-3-carboxaldehyde to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the ketone using an oxidizing agent such as chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative methods such as catalytic hydrogenation or enzymatic oxidation may be explored to improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyridin-3-yl(m-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, pyridinium chlorochromate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Pyridin-3-yl(m-tolyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of pyridin-3-yl(m-tolyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Pyridin-2-yl(m-tolyl)methanone: Similar structure but with the pyridine ring attached at the 2-position.
Pyridin-4-yl(m-tolyl)methanone: Similar structure but with the pyridine ring attached at the 4-position.
Benzyl(m-tolyl)methanone: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
Pyridin-3-yl(m-tolyl)methanone is unique due to the position of the pyridine ring, which can influence its reactivity and binding properties. The presence of the nitrogen atom in the pyridine ring can also enhance its ability to participate in coordination chemistry and biological interactions.
Propiedades
Fórmula molecular |
C13H11NO |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
(3-methylphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C13H11NO/c1-10-4-2-5-11(8-10)13(15)12-6-3-7-14-9-12/h2-9H,1H3 |
Clave InChI |
AQCYLQNJIBVMOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride](/img/structure/B13086591.png)





![3-[(2-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13086614.png)
![6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B13086616.png)

![1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13086621.png)
![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B13086625.png)

![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+](/img/structure/B13086633.png)

